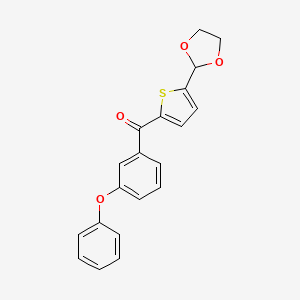
5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene is a useful research compound. Its molecular formula is C20H16O4S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene is a synthetic compound characterized by a thiophene ring substituted with a 1,3-dioxolane group and a 3-phenoxybenzoyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. The following sections will detail the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : CHOS
- Molecular Weight : 352.4 g/mol
- CAS Number : 898778-25-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the 1,3-Dioxolane Ring : This is achieved by reacting ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst.
- Synthesis of the 3-Phenoxybenzoyl Chloride : This is done by reacting 3-phenoxybenzoic acid with thionyl chloride.
- Coupling Reaction : The final step involves coupling the dioxolane derivative with the phenoxybenzoyl chloride using a base such as pyridine.
Antibacterial and Antifungal Properties
Research indicates that compounds containing dioxolane structures exhibit significant biological activities. A study focusing on various dioxolane derivatives found that many showed promising antibacterial and antifungal properties. Specifically, compounds similar to this compound were tested against several bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.
The biological screening results are summarized in Table 1 below:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 625–1250 µg/mL |
| S. epidermidis | Significant activity observed | |
| E. faecalis | MIC = 625 µg/mL | |
| P. aeruginosa | Excellent activity | |
| C. albicans | Significant antifungal activity |
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular processes, leading to antibacterial or antifungal effects.
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Study on Antifungal Activity : A series of dioxolane derivatives were synthesized and screened for antifungal activity against Candida albicans. The results indicated that most compounds exhibited significant antifungal properties except for one variant .
- Antibacterial Screening : In another study, a range of dioxolanes was tested for antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying levels of effectiveness, with some achieving MIC values as low as 625 µg/mL against resistant strains.
Eigenschaften
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4S/c21-19(17-9-10-18(25-17)20-22-11-12-23-20)14-5-4-8-16(13-14)24-15-6-2-1-3-7-15/h1-10,13,20H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYUWWQNFMCQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641942 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-25-1 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















